molecular formula C22H32N2O2 B7182408 N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide

N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide

Cat. No.: B7182408
M. Wt: 356.5 g/mol
InChI Key: IGHDSFIMKFVFTB-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide is a synthetic organic compound with a complex structure It features an adamantyl group, a pyridine ring, and an acetamide moiety

Properties

IUPAC Name

N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-3-19(18-5-7-23-8-6-18)24(4-2)20(25)14-21-10-16-9-17(11-21)13-22(26,12-16)15-21/h5-8,16-17,19,26H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHDSFIMKFVFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N(CC)C(=O)CC23CC4CC(C2)CC(C4)(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Pyridine Ring: The pyridine ring is incorporated via a nucleophilic substitution reaction, where a pyridine derivative reacts with the adamantyl intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the adamantyl moiety can be oxidized to form a ketone.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the pyridine ring can interact with various enzymes or receptors. The acetamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(3-hydroxy-1-adamantyl)acetamide: Lacks the pyridine ring, which may reduce its biological activity.

    N-(1-pyridin-4-ylpropyl)acetamide: Lacks the adamantyl group, which may affect its membrane permeability.

    2-(3-hydroxy-1-adamantyl)acetamide: Lacks both the ethyl and pyridine groups, potentially altering its overall properties.

Uniqueness

N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and membrane permeability, while the pyridine ring allows for specific interactions with biological targets.

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